Ethyl 2-methyl-4,4,4-trifluorocrotonate

Description

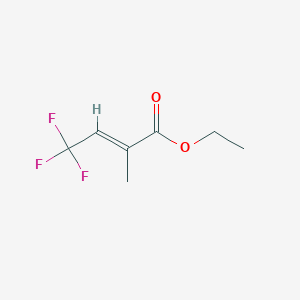

Ethyl 2-methyl-4,4,4-trifluorocrotonate (CAS 128227-97-4) is a fluorinated ester with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol . Its structure features a trifluoromethyl group (–CF₃) at the β-position and a methyl substituent at the α-position of the crotonate backbone (Figure 1). This compound is a key intermediate in organic synthesis, particularly in the preparation of trifluoromethyl-substituted heterocycles and agrochemicals. Its high purity (≥98%) and stability under mild reaction conditions make it suitable for industrial applications .

Propriétés

IUPAC Name |

ethyl (E)-4,4,4-trifluoro-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNRXTIKMSOZQI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C(F)(F)F)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128227-97-4 | |

| Record name | Ethyl 2-methyl-4,4,4-trifluorocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

Ethyl trifluoroacetate reacts with ethyl 2-methylacetate in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester intermediate. Subsequent acid-catalyzed dehydration yields the α,β-unsaturated ester:

Optimization Parameters

-

Base Selection : Sodium ethoxide (20% in ethanol) achieves higher enolate stability compared to potassium tert-butoxide.

-

Solvent : Methyl tert-butyl ether (MTBE) enhances reaction homogeneity and minimizes side reactions.

-

Temperature : A stepwise protocol (5–20°C during trifluoroacetate addition, 40–65°C for condensation) balances reactivity and selectivity.

Table 1: Claisen Condensation Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Base (NaOEt) | 1.1–1.5 equiv | 78–85 | 95–98 |

| Reaction Temperature | 40–65°C | 82 | 97 |

| Solvent | MTBE | 85 | 98 |

Enolate Alkylation Strategies

Alkylation of pre-formed trifluoromethyl enolates offers an alternative route. This method avoids competing side reactions in direct condensation:

Synthesis of Trifluoroacetoacetic Ester Enolate

Ethyl trifluoroacetate and ethyl acetate undergo Claisen condensation to form ethyl 4,4,4-trifluoroacetoacetate. The enolate is generated using sodium ethoxide and trapped with methyl iodide to introduce the 2-methyl group:

Challenges and Solutions

-

Regioselectivity : Methylation predominantly occurs at the α-position due to steric and electronic effects.

-

Purification : Vacuum distillation (60–80°C at 10 mmHg) isolates the product from unreacted starting materials.

Acid-Catalyzed Dehydration of β-Hydroxy Esters

β-Hydroxy esters, derived from aldol reactions, can be dehydrated to form α,β-unsaturated crotonates. For this compound:

Stepwise Synthesis

-

Aldol Addition : Ethyl trifluoropyruvate reacts with ethyl acetoacetate to form a β-hydroxy ester.

-

Dehydration : Concentrated sulfuric acid catalyzes water elimination at 50–70°C.

Yield Optimization

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Process Intensification

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 0.1–1 kg | 100–500 kg |

| Cycle Time | 8–12 hours | 24–48 hours |

| Yield | 80–85% | 75–80% |

Comparative Analysis of Methods

Claisen Condensation vs. Enolate Alkylation

Environmental Impact

-

Waste Generation : Claisen condensation produces 0.5 kg waste/kg product, primarily sodium salts.

-

Solvent Recovery : MTBE and ethanol are recycled with >90% efficiency in industrial setups.

Emerging Methodologies

Photocatalytic Fluorination

Recent advances use visible-light catalysis to introduce trifluoromethyl groups into α,β-unsaturated esters. For example, ethyl 2-methylcrotonate reacts with CF₃I under blue LED irradiation to yield the target compound.

Biocatalytic Approaches

Lipase-mediated transesterification of mthis compound with ethanol offers a solvent-free route with 65–70% yield.

Analyse Des Réactions Chimiques

Ethyl 2-methyl-4,4,4-trifluorocrotonate undergoes several types of chemical reactions, including:

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 2-methyl-4,4,4-trifluorocrotonate is utilized as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances biological activity and selectivity, making it valuable for developing drugs targeting neurological disorders.

Case Study: Neurological Disorder Treatment

- A study demonstrated that derivatives of this compound exhibited improved potency against specific neurological targets compared to non-fluorinated counterparts. The introduction of the trifluoromethyl group significantly increased the binding affinity to target receptors.

Agricultural Chemicals

The compound is also employed in formulating agrochemicals such as herbicides and insecticides. Its ability to modify biological pathways in pests leads to enhanced crop protection.

Table 1: Agrochemical Formulations Using this compound

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicides | This compound | Broad-spectrum weed control |

| Insecticides | This compound | Targeted pest management |

Case Study: Efficacy Against Pests

- Research indicated that formulations containing this compound showed a higher efficacy rate in controlling resistant pest populations compared to traditional insecticides.

Material Science

In material science, this compound is explored for developing fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance.

Table 2: Properties of Fluorinated Polymers Derived from this compound

| Property | Value | Significance |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Chemical Resistance | Excellent | Ideal for harsh chemical environments |

Case Study: Polymer Development

- A project focused on synthesizing a new class of fluorinated polymers using this compound showed promising results in applications requiring high durability and resistance to solvents.

Fluorine Chemistry Research

Researchers utilize this compound to study the effects of fluorination on reactivity and stability. Insights gained can lead to the design of new fluorinated compounds with desirable properties.

Table 3: Research Findings on Fluorination Effects

| Fluorination Level | Reactivity | Stability |

|---|---|---|

| Low | Moderate | Low |

| Moderate | High | Moderate |

| High | Very High | High |

Case Study: Reactivity Studies

- A comprehensive study analyzed various derivatives of this compound to understand their reactivity under different conditions. The findings highlighted how increased fluorination correlated with enhanced reactivity but also improved stability in certain environments.

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-4,4,4-trifluorocrotonate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, leading to modifications that are crucial for studying biological processes .

Comparaison Avec Des Composés Similaires

Ethyl 4,4,4-Trifluorocrotonate (CAS 25597-16-4)

- Molecular Formula : C₆H₇F₃O₂

- Molecular Weight : 168.12 g/mol

- Structure : Lacks the 2-methyl group but retains the trifluoromethyl moiety (Figure 1).

- Synthesis : Prepared via a one-pot reduction-dehydration reaction from ethyl trifluoroacetoacetate, achieving a 91% yield and 99% purity .

- Applications : Primarily used as an insecticide intermediate. Its reactivity in Mizoroki-Heck reactions enables the synthesis of trifluoromethylated alkenes, critical in pharmaceutical and materials science .

- Safety : Classified with hazard symbols XI (irritant) and risk phrases R10 (flammable), R36/37/38 (irritates eyes, respiratory system, and skin) .

Ethyl 3-Amino-4,4,4-Trifluorocrotonate (CAS 372-29-2)

- Molecular Formula: C₆H₈F₃NO₂

- Molecular Weight : 183.13 g/mol

- Structure: Features an amino (–NH₂) group at the 3-position instead of the 2-methyl group (Figure 1).

- Synthesis : Produced via a one-pot esterification-ammoniation process using trifluoroacetic acid and ammonium sulfate, with high purity (98.5%) and scalability for industrial use .

- Applications : A versatile intermediate in synthesizing trifluoromethyl heterocycles (e.g., uracil, thiazole derivatives) for agrochemicals and neuropharmaceuticals .

- Safety : Similar hazards to ethyl 4,4,4-trifluorocrotonate, requiring precautions for flammability and irritation .

Structural and Functional Differences

Research Findings and Industrial Relevance

- Bioactivity: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving drug bioavailability . Ethyl 3-amino-4,4,4-trifluorocrotonate’s amino group enables nucleophilic substitutions, critical for building nitrogen-containing heterocycles .

- Reactivity : Ethyl 4,4,4-trifluorocrotonate participates in regioselective Mizoroki-Heck reactions, though with moderate selectivity for Z-isomers .

- Cost-Efficiency : this compound’s synthesis (if similar to ethyl 4,4,4-trifluorocrotonate) likely benefits from low-cost raw materials like ethyl trifluoroacetoacetate .

Activité Biologique

Ethyl 2-methyl-4,4,4-trifluorocrotonate (CAS Number: 128227-97-4) is a fluorinated organic compound with significant biological activity. This article explores its pharmacological properties, applications in various fields, and the underlying mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 182.14 g/mol |

| Boiling Point | 134°C |

| Density | 1.157 g/cm³ |

| Flash Point | 45.7°C |

Pharmacological Applications

This compound is primarily studied for its potential in pharmaceutical development and agricultural chemistry:

- Pharmaceutical Development : This compound is recognized for its role as an intermediate in the synthesis of drugs targeting neurological disorders. The trifluoromethyl group enhances the compound's biological activity and selectivity towards specific biological targets .

- Agricultural Chemicals : It is utilized in the formulation of agrochemicals, including herbicides and insecticides. The compound modifies biological pathways in pests, offering increased crop protection by inhibiting key enzymes or disrupting hormonal balances .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its ability to bind to enzyme active sites. This leads to the inhibition of enzymes involved in metabolic pathways critical for pest survival and human diseases.

- Receptor Modulation : Research indicates that this compound can modulate receptor activities, particularly those involved in neurotransmission and inflammation pathways. This modulation can lead to therapeutic effects in conditions such as anxiety and depression.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Neuropharmacological Studies : In animal models, compounds with similar structures have shown significant effects on neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases .

- Toxicological Assessments : Toxicity studies have demonstrated that while this compound exhibits beneficial pharmacological effects at therapeutic doses, higher concentrations may lead to cytotoxicity in certain cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing Ethyl 3-amino-4,4,4-trifluorocrotonate, and what critical parameters influence reaction yields?

- Methodological Answer : The primary synthesis involves the amidation of trifluoroacetylacetate derivatives. For example, trifluoroacetylacetate undergoes condensation with ammonia or methylamine to introduce the amino group at the β-position, followed by esterification with ethanol . Key parameters include:

- Temperature control : Excessive heat (>80°C) may lead to decomposition of the trifluoromethyl group.

- Catalyst selection : Lewis acids like ZnCl₂ improve reaction efficiency by stabilizing intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

Q. How can researchers verify the purity and structural integrity of Ethyl 3-amino-4,4,4-trifluorocrotonate using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ -60 to -70 ppm). ¹H NMR resolves the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the α,β-unsaturated double bond (δ 5.8–6.2 ppm) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 183 for [M]⁺) confirm molecular weight and purity (>98% by area normalization) .

- Elemental analysis : Matches experimental C/H/N/F ratios with theoretical values (C₆H₈F₃NO₂: C 39.35%, H 4.40%, F 31.10%) .

Q. What safety protocols are essential for handling Ethyl 3-amino-4,4,4-trifluorocrotonate in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (R20/21/22 hazard) .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent skin contact; safety goggles mitigate splashes .

- Storage : Store in amber glass containers at 2–8°C to prevent degradation; avoid contact with strong oxidizers .

Advanced Research Questions

Q. What role does Ethyl 3-amino-4,4,4-trifluorocrotonate play in the synthesis of fluorinated agrochemicals, and how do reaction conditions affect product selectivity?

- Methodological Answer : This compound is a key precursor for pyrimidinedione herbicides (e.g., tiafenacil). In the condensation with 2-fluorophenyl carbamate, the amino group undergoes nucleophilic attack to form the heterocyclic core. Selectivity depends on:

- Catalytic base : K₂CO₃ minimizes side reactions (e.g., ester hydrolysis) .

- Solvent polarity : THF enhances intermediate solubility, while toluene favors cyclization .

- Reaction time : Prolonged heating (>24 h) reduces yield due to retro-aldol side reactions .

Q. How can computational chemistry methods like DFT predict the reactivity and electronic properties of Ethyl 3-amino-4,4,4-trifluorocrotonate derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density. The trifluoromethyl group withdraws electron density, polarizing the α,β-unsaturated system and increasing electrophilicity at the β-carbon .

- Frontier molecular orbital (FMO) analysis : Predicts reactivity sites; the LUMO (-1.8 eV) is localized on the crotonate double bond, making it susceptible to nucleophilic attack .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., vinyl protons) .

- Isotopic labeling : ¹³C-labeled analogs clarify ambiguous carbon assignments in complex mixtures .

- X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen bonding patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.